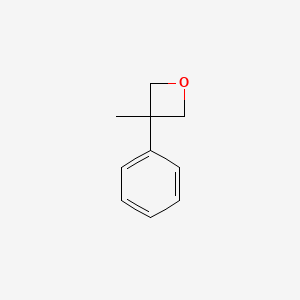

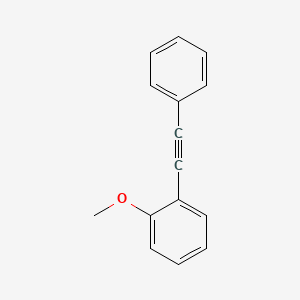

3-Methyl-3-phenyloxetane

説明

3-Methyl-3-phenyloxetane is a chemical compound used in scientific research . Its unique structure offers potential applications in drug discovery, polymer synthesis, and material science.

Synthesis Analysis

The synthesis of oxetanes, such as this compound, has been discussed in several papers. One method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. X-ray crystallography has long been used as a powerful technique to determine the three-dimensional molecular structure of small molecule compounds . Other methods include NMR methodologies for the characterization of the structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various methods. One such method is the ReactionCode, a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various methods. These properties include molecular weight, log P (n-Octanol/water partition coefficient), log D7.4 (n-Octanol/water distribution coefficient at pH 7.4), pKa (Ionisation constant), aqueous solubility, and others .科学的研究の応用

Reductive Cleavage and Aldol Adduct Formation

3-Methyl-3-phenyloxetane derivatives, like 3,3-Dimethyl-2-methylene-4-phenyloxetane, have been studied for their ability to undergo reductive cleavage with lithium and 4,4′-di-tert-butylbiphenyl (DTBB), forming intermediate dianions. These intermediates show potential in regioselective reactions with aldehydes and ketones, leading to the formation of aldol adducts, which are important in organic synthesis (Hashemzadeh & Howell, 2000).

Unexpected Lactone Formation

Another interesting application is the unexpected formation of lactone when treating 2-methylene-3-phenyloxetane with lithium and DTBB. This reaction, likely due to a coupling of a radical enolate derived from the oxetane and the enolate of acetaldehyde, showcases the complex and versatile chemistry of oxetane derivatives (Hashemzadeh & Howell, 2000).

Chemiluminescent Decomposition

Oxetanes bearing phenyl groups substituted with various methyl groups demonstrate intriguing chemiluminescent properties. For instance, certain dioxetanes decompose, emitting light in the presence of specific reagents. This property has potential applications in the development of novel chemiluminescent materials and sensors (Matsumoto, Mizuno, & Watanabe, 2003).

Structural and Optical Properties in Polymer Films

Research on polymer/fullerene films incorporating oxetane derivatives has been conducted to understand their structural properties. This is particularly relevant in the field of plastic solar cells, where such films are used as active layers. Studies on the crystallinity and optical absorption of these films contribute to improving the efficiency of solar cells (Erb et al., 2005).

Preparation of Oxetane Derivatives

Oxetanes like 2-lithiated-2-phenyloxetane have been used as synthons for preparing various oxetane derivatives. This approach offers a direct and valuable method for synthesizing 2-substituted-2-phenyloxetanes, contributing significantly to the field of synthetic organic chemistry (Coppi, Salomone, Perna, & Capriati, 2011).

Electrophilic Quenching and Coupling Reactions

Electrophilic quenching of 2-lithiated-2-phenyloxetane has been shown to be configurationally unstable, and the involvement of electron-transfer processes in coupling reactions with electrophiles provides valuable insights into the reactivity of these compounds (Coppi, Salomone, Perna, & Capriati, 2011).

Intramolecular Electron Transfer in Dioxetanes

Studies on the intramolecular electron transfer and chemiluminescence properties of certain dioxetanes, including those with phenyl groups, highlight their potential in understanding and exploiting chemiluminescent reactions. This research is relevant to the development of new luminescent materials and analytical methods (Nery, Weiss, Catalani, & Baader, 2000).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions. While the SDS for 3-Methyl-3-phenyloxetane specifically was not found, such documents typically include information on handling and storage, exposure controls and personal protection, and first aid measures .

特性

IUPAC Name |

3-methyl-3-phenyloxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXCHXOGRKYJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673080 | |

| Record name | 3-Methyl-3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51626-91-6 | |

| Record name | 3-Methyl-3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)